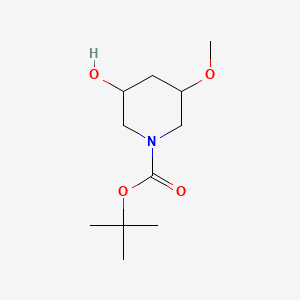

Tert-butyl 3-hydroxy-5-methoxypiperidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-5-methoxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position, and a methoxy group at the 5-position. This compound is part of a broader class of tert-butyl piperidine carboxylates, which are widely used as intermediates in pharmaceutical synthesis due to their stability and versatility in functionalization .

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-5-methoxypiperidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-8(13)5-9(7-12)15-4/h8-9,13H,5-7H2,1-4H3 |

InChI Key |

BSKXMSVKWWJFKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-5-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-5-methoxypiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium hydride in tetrahydrofuran (THF) followed by the addition of an appropriate electrophile.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a secondary or tertiary alcohol.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-hydroxy-5-methoxypiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-5-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Functional Group Analysis

- Hydroxyl (-OH) vs. Amino (-NH₂): The hydroxyl group in the target compound is less nucleophilic than the amino group in analogs like 1932513-59-1, making the latter more reactive in amide bond formation or alkylation reactions .

- Methoxy (-OCH₃) vs. Trifluoromethyl (-CF₃): The methoxy group in the target compound increases polarity and electron-donating effects, whereas the -CF₃ group in 1240585-46-9 is electron-withdrawing, enhancing stability against oxidative metabolism .

- Ketone (=O) vs. Hydroxyl (-OH): The ketone in 2550997-48-1 makes it susceptible to nucleophilic attack (e.g., Grignard reactions), while the hydroxyl group in the target compound may require protection during synthesis .

Biological Activity

Tert-butyl 3-hydroxy-5-methoxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring with hydroxyl and methoxy functional groups, which contribute to its unique reactivity and biological interactions. The presence of these functional groups enhances solubility and bioavailability, making it a candidate for various pharmacological applications.

The mechanism of action for this compound involves interactions with specific molecular targets within biological systems. These interactions may include:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can be crucial in the treatment of diseases where enzyme activity is dysregulated.

- Receptor Binding : It may bind to various receptors, modulating their activity and thus influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to possess selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 μM .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it may reduce inflammation markers in vitro, although specific pathways remain to be fully elucidated.

Anticancer Potential

Preliminary studies have indicated that derivatives of piperidine compounds, including this compound, exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds have demonstrated IC50 values in the micromolar range against tumor cells.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound possesses unique properties due to the combination of hydroxyl and methoxy groups. This combination enhances its biological activity compared to other piperidine derivatives.

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| This compound | 8 μM (E. faecalis) | Micromolar range |

| Tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate | Not specified | Higher IC50 |

| Tert-butyl 4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate | Not specified | Moderate IC50 |

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study focused on the antibacterial properties of various piperidine derivatives, this compound showed significant activity against E. faecalis, reinforcing its potential as an antimicrobial agent .

- Cancer Cell Line Studies : Research involving the evaluation of antiproliferative effects against several cancer cell lines demonstrated promising results, suggesting that this compound could be developed further as an anticancer agent.

- In Vivo Studies : While in vitro studies are promising, further in vivo studies are necessary to assess the full therapeutic potential and safety profile of this compound.

Q & A

Q. What are the key considerations in designing a synthetic route for tert-butyl 3-hydroxy-5-methoxypiperidine-1-carboxylate?

- Methodological Answer : Synthetic routes often involve multi-step strategies, including protection/deprotection of functional groups. For example:

- Step 1 : Use tert-butyl carbamate to protect the piperidine nitrogen, enabling selective functionalization at the 3- and 5-positions .

- Step 2 : Introduce hydroxy and methoxy groups via nucleophilic substitution or oxidation-reduction sequences under controlled conditions (e.g., anhydrous solvents, low temperatures) .

- Purification : Employ column chromatography or recrystallization to isolate intermediates, ensuring >95% purity (verified by NMR and LC-MS) .

- Critical Factors : Optimize reaction stoichiometry, solvent polarity, and temperature to minimize side reactions (e.g., over-oxidation of hydroxyl groups) .

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodological Answer :

- NMR Analysis : Use H and C NMR to confirm regioselectivity of substituents. For instance, the methoxy group’s singlet at ~3.3 ppm and hydroxy proton’s broad peak (~1.5 ppm) indicate successful functionalization .

- X-ray Crystallography : Solve crystal structures using SHELX software to determine absolute configuration and hydrogen-bonding networks. Mercury CSD 2.0 can visualize packing patterns and validate conformational stability .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Exposure Control : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. Ensure emergency eyewash stations and showers are accessible .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) in ventilated areas. Avoid water jets to prevent dispersion .

- Storage : Keep in sealed containers at 2–8°C, away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can contradictions in reaction yields or product purity be resolved?

- Methodological Answer :

- Analytical Triangulation : Cross-validate results using HPLC (for purity), HRMS (for molecular weight), and F NMR (if fluorinated analogs exist) .

- Root-Cause Analysis : Investigate batch-to-batch variability by testing catalyst purity (e.g., trace metal content in Pd/C) or moisture levels in solvents (via Karl Fischer titration) .

Q. How can hydrogen bonding and conformational dynamics be analyzed computationally?

- Methodological Answer :

- Hydrogen-Bonding Networks : Use graph-set analysis (as per Etter’s rules) to classify motifs (e.g., rings) in crystallographic data .

- Conformational Studies : Apply Cremer-Pople puckering parameters to quantify ring distortion in piperidine derivatives. Software like Gaussian can model energy barriers for chair-to-boat transitions .

Q. What strategies elucidate reaction mechanisms for functional group transformations?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., O in hydroxy groups) to track bond cleavage/formation via mass spectrometry .

- Kinetic Studies : Monitor reaction progress under varying temperatures (Arrhenius plots) to distinguish SN1 vs. SN2 pathways for methoxy group introduction .

Q. How can reaction conditions be optimized using Design of Experiments (DOE)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.